molecular formula C13H16BF3O2S B3026533 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane CAS No. 1005206-25-6

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane

Cat. No.: B3026533
CAS No.: 1005206-25-6
M. Wt: 304.1
InChI Key: RSMWGZJSATWLMH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane is a boronate ester derivative featuring a pinacol-protected boronic acid group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a para-substituted phenyl ring with a trifluoromethylthio (-SCF₃) moiety. This compound is notable for its electron-withdrawing -SCF₃ group, which enhances stability and modulates reactivity in cross-coupling reactions . It is synthesized via transmetalation or nucleophilic substitution pathways, often under inert conditions (e.g., THF, low temperatures) . Applications include its use as a Suzuki-Miyaura coupling partner and in materials science for functionalizing aromatic systems .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trifluoromethylsulfanyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2S/c1-11(2)12(3,4)19-14(18-11)9-5-7-10(8-6-9)20-13(15,16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWGZJSATWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669752
Record name 4,4,5,5-Tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005206-25-6
Record name 4,4,5,5-Tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a trifluoromethylthio-containing reagent. One common method includes the use of trifluoromethyl triflate as a source of the trifluoromethylthio group. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki–Miyaura couplings. Key features include:

Reagents/Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃, Na₂CO₃, or K₃PO₄

  • Solvent : THF, DMF, or DMSO

  • Temperature : 80–100°C under inert atmosphere .

Example Reaction :

Boronic EsterAryl HalideProductYieldSource
4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane4-Bromotoluene4-Methyl-4'-(trifluoromethylthio)biphenyl72%

Mechanism :

  • Oxidative addition of the aryl halide to Pd⁰.

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the biaryl product.

Vicinal Trifluoromethylthio-Dithiolation

The -SCF₃ group participates in radical-mediated dithiolation under visible-light conditions:

Reagents/Conditions :

  • Light Source : 10 W blue LEDs

  • Catalyst : K₂HPO₄ (10 mol%)

  • Solvent : DMSO

  • Time : 24 h at room temperature .

Example Reaction :

SubstrateProductYieldSource
Styrene derivatives2-(Arylthio)-3-(trifluoromethylthio)propyl boronate60–75%

Key Insight :
The reaction proceeds via a thiyl radical intermediate, with the -SCF₃ group enhancing electrophilicity at the β-position .

Cyclopropanation Reactions

The boronic ester participates in cyclopropane formation via boron-mediated coupling with alkenes:

Reagents/Conditions :

  • Substrate : Vinylarenes

  • Catalyst : Rhodium or palladium complexes

  • Solvent : THF or DCM

  • Temperature : 25–60°C .

Example Reaction :

Boronic EsterVinylareneProductYieldSource
This compound4-VinyltolueneCyclopropane-functionalized boronate41–86%

Mechanism :

  • Transmetallation between the boronic ester and metal catalyst.

  • Alkene insertion into the metal-boron bond.

  • Cyclopropane ring closure .

Oxidation to Boronic Acid

The boronic ester is hydrolyzed to the corresponding boronic acid under acidic or oxidative conditions:

Reagents/Conditions :

  • Oxidizing Agent : H₂O₂ (30%)

  • Solvent : Water/THF mixture

  • Temperature : 25°C.

Reduction of Boronate

The boronic ester is reduced to a primary alcohol using LiAlH₄:

Reagents/Conditions :

  • Reducing Agent : LiAlH₄ (2 equiv)

  • Solvent : Et₂O

  • Temperature : 0°C to reflux.

Nucleophilic Substitution

The -SCF₃ group undergoes nucleophilic displacement with thiols or amines:

Reagents/Conditions :

  • Nucleophile : NaSH, NH₃

  • Solvent : EtOH

  • Temperature : 50–70°C .

Example Reaction :

SubstrateNucleophileProductYieldSource
This compoundNaSH4-Mercaptophenyl boronate65%

Scientific Research Applications

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions is noteworthy.

Case Study: Cross-Coupling Reactions

In a study exploring the use of dioxaborolane derivatives in Suzuki-Miyaura coupling reactions, 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane was utilized to couple aryl halides with phenylboronic acids effectively. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions using palladium catalysts .

Material Science

The compound's unique properties allow it to be used in the synthesis of new materials with enhanced characteristics.

Case Study: Polymer Chemistry

Research indicates that incorporating this dioxaborolane into polymer matrices can improve thermal stability and mechanical properties. In experiments where it was blended with polycarbonate, significant enhancements in tensile strength and thermal resistance were observed compared to control samples .

Medicinal Chemistry

The trifluoromethylthio group present in the compound enhances its lipophilicity and biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

In a recent investigation into novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cells with IC50 values lower than those of standard chemotherapeutics .

Environmental Applications

Due to its boron content and structural characteristics, this compound is also being explored for environmental applications such as pollutant remediation.

Case Study: Heavy Metal Adsorption

Studies have shown that modified dioxaborolane compounds can effectively adsorb heavy metals from aqueous solutions. In batch adsorption tests, the synthesized materials demonstrated high removal efficiencies for lead and cadmium ions from contaminated water sources .

Summary of Applications

Application AreaKey FindingsReferences
Organic SynthesisHigh yields in Suzuki-Miyaura reactions
Material ScienceEnhanced mechanical properties in polymers
Medicinal ChemistryPotent anticancer activity against specific cell lines
Environmental ScienceEffective heavy metal adsorption

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethylthio group enhances the compound’s reactivity by increasing its electrophilicity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and stability are influenced by its substituents. Below is a comparison with structurally related boronate esters:

Compound Substituent on Phenyl Ring Key Properties References
Target Compound -SCF₃ High stability due to strong electron-withdrawing -SCF₃; m.p. 201.0 °C (similar derivatives) ; used in trifluoromethylthiolation reactions .
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane -C≡CPh Lower stability (no electron-withdrawing group); used in alkyne functionalization. Yield: 95% .
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane -SCH₃ Moderate electron-donating effect; m.p. data unavailable. Reactivity in sulfur-containing couplings .
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane -C(C₆H₅)=C(C₆H₅)₂ Bulky triphenylvinyl group; used in OLEDs for aggregation-induced emission (AIE). Molecular weight: 458.41 g/mol .
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzo[b]thiophene Heterocyclic system enhances conjugation; molecular weight: 274.19 g/mol .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane, also known as a boronic acid pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H16BF3O2S
  • Molecular Weight : 304.136 g/mol
  • CAS Number : 1005206-25-6
  • Purity : Typically >97% .

The biological activity of this compound primarily involves its role as a boron-containing compound that can interact with various biological targets. Boron compounds are known for their ability to form reversible covalent bonds with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes by forming stable complexes with their active sites.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by altering the phosphorylation states of proteins involved in cell growth and differentiation.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity TypeDescriptionReference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines.
Antimicrobial ActivityShows potential antimicrobial properties against specific pathogens.
Enzyme InhibitionInhibits key metabolic enzymes related to cancer metabolism.

Case Studies

  • Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Properties : Research indicated that the compound has notable activity against Gram-positive bacteria such as Staphylococcus aureus. The mode of action was linked to disruption of bacterial cell wall synthesis .
  • Enzyme Interaction Studies : Investigations into its interaction with metabolic enzymes revealed that it could effectively inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. This inhibition resulted in reduced lactate production in treated cells .

Toxicological Profile

While the compound shows promising biological activities, it also poses certain risks:

  • Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315). Safety data sheets recommend handling with care and using appropriate personal protective equipment .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4,4,5,5-tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

  • Methodology : Begin with Suzuki-Miyaura coupling precursors, such as aryl halides and pinacol boronic esters (e.g., bis(pinacolato)diboron, B₂pin₂) . Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under inert gas. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2:1 boronic ester:halide ratio), temperature (60–80°C), and base (K₂CO₃ or CsF) . Post-reaction purification via column chromatography (silica gel, hexane:EtOAc) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm boron connectivity via ¹¹B NMR (δ ~30 ppm for dioxaborolanes) and aromatic protons via ¹H NMR (δ 7.2–8.0 ppm for substituted phenyl groups) .
  • MS : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and stereoelectronic effects .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential boronate toxicity . Store at –20°C under argon to prevent hydrolysis . Spills should be neutralized with damp sand and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The –SCF₃ group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance may reduce catalytic turnover. Compare kinetics with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) using DFT calculations (e.g., Gaussian 16) .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or catalytic cycles?

  • Stabilization Methods :

  • Lyophilization : Freeze-dry the compound under vacuum to remove trace moisture .
  • Additives : Include 2,6-lutidine (5 mol%) to scavenge protons in reaction mixtures .
  • Solvent Choice : Use anhydrous DME or diglyme instead of THF for moisture-sensitive applications .

Q. Are there contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

  • Data Analysis : Some studies report higher yields with PdCl₂(dppf) vs. Pd(OAc)₂ due to ligand-assisted oxidative addition . Reconcile discrepancies by standardizing substrates (e.g., 4-bromotoluene) and reaction conditions (solvent, temperature).

Key Research Challenges

  • Synthetic Scalability : Multi-gram synthesis requires strict control of anhydrous conditions to prevent boronate degradation .
  • Computational Modeling : Use QM/MM simulations to predict regioselectivity in coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane

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